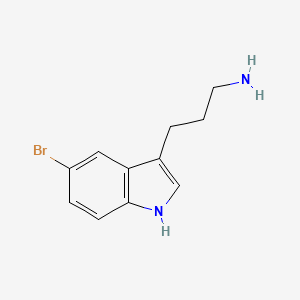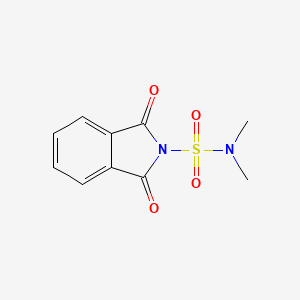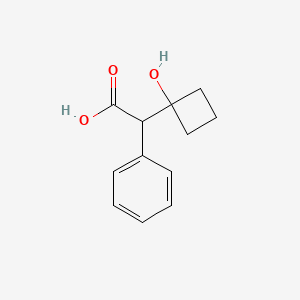
Benzeneacetic acid, a-(1-hydroxycyclobutyl)-
Vue d'ensemble
Description
Benzeneacetic acid, a-(1-hydroxycyclobutyl)- is a specialized chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is known for its unique structure, which includes a benzene ring, an acetic acid moiety, and a cyclobutyl group with a hydroxyl substitution . It is used in various scientific research applications due to its distinct chemical properties.
Applications De Recherche Scientifique
Benzeneacetic acid, a-(1-hydroxycyclobutyl)- is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of (1-Hydroxycyclobutyl)(phenyl)acetic acid is the adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a protein kinase involved in maintaining energy homeostasis within cells .
Mode of Action
(1-Hydroxycyclobutyl)(phenyl)acetic acid is a direct activator of the human β1-containing AMPK isoforms . It interacts with the allosteric drug and metabolite site (ADaM) of AMPK .
Biochemical Pathways
The compound affects the AMPK pathway, which plays a crucial role in cellular energy homeostasis . Activation of AMPK leads to a cascade of downstream effects that help maintain energy balance within the cell.
Pharmacokinetics
The clearance mechanism of (1-Hydroxycyclobutyl)(phenyl)acetic acid in animals and humans involves uridine diphosphoglucuronosyl transferase (UGT)–mediated glucuronidation . The compound is converted to an acyl glucuronide metabolite, which retains selective activation of human β1-containing AMPK isoforms .
Result of Action
The activation of AMPK by (1-Hydroxycyclobutyl)(phenyl)acetic acid leads to various molecular and cellular effects. It helps maintain energy homeostasis within cells, which is crucial for various cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- typically involves the reaction of benzeneacetic acid with a cyclobutyl derivative under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the correct formation of the hydroxyl group on the cyclobutyl ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, a-(1-hydroxycyclobutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carboxylic acid to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Similar structure but lacks the cyclobutyl group.
Cyclobutylacetic acid: Contains the cyclobutyl group but lacks the benzene ring.
Hydroxyphenylacetic acid: Contains a hydroxyl group on the benzene ring instead of the cyclobutyl ring.
Uniqueness
Benzeneacetic acid, a-(1-hydroxycyclobutyl)- is unique due to the presence of both a benzene ring and a cyclobutyl group with a hydroxyl substitution. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propriétés
IUPAC Name |
2-(1-hydroxycyclobutyl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)10(12(15)7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEQHELGUQCYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C2=CC=CC=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281331 | |
| Record name | (1-hydroxycyclobutyl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-97-8 | |
| Record name | MLS002638783 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-hydroxycyclobutyl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3053507.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3053508.png)
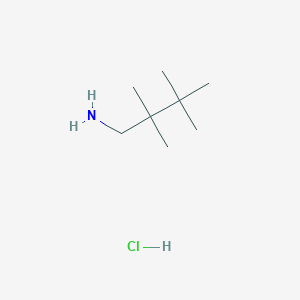
![1-Bromo-2-[(2-methylphenoxy)methyl]benzene](/img/structure/B3053513.png)
![2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol](/img/structure/B3053515.png)
![10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3053518.png)
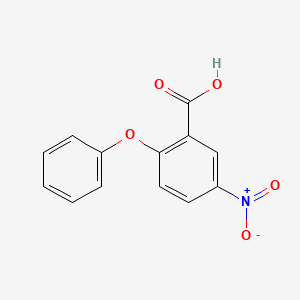
![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)
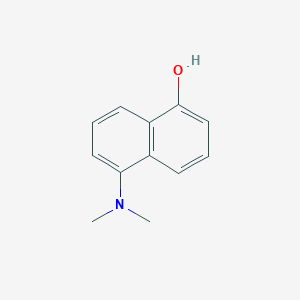
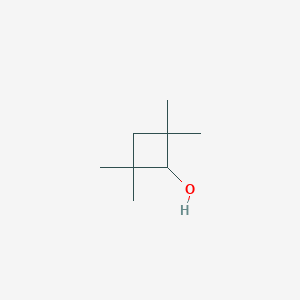
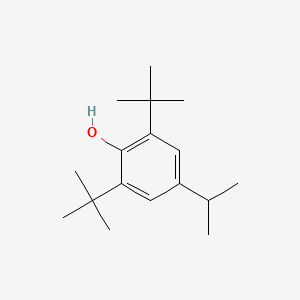
![2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride](/img/structure/B3053528.png)
